molecular formula C8H6Cl2O3S B1459624 5-(Chlorosulfonyl)-2-methylbenzoyl chloride CAS No. 1426437-45-7

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Cat. No. B1459624
CAS RN: 1426437-45-7
M. Wt: 253.1 g/mol
InChI Key: LIANSSSABWUTRH-UHFFFAOYSA-N
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Description

Chlorosulfonyl isocyanate (CSI) is a chemical compound with the formula ClSO2NCO . It is a versatile reagent in organic synthesis . It is a colorless liquid and reacts violently with water .


Synthesis Analysis

CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .


Molecular Structure Analysis

The structure of CSI is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .


Physical And Chemical Properties Analysis

CSI is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/cm3 , a melting point of -44 °C , and a boiling point of 107 °C . It is insoluble in water .

Scientific Research Applications

Crystal Structure Analysis

5-(Chlorosulfonyl)-2-methylbenzoyl chloride has been used in the analysis of crystal structures. For instance, the molecular and crystal structure of 5-amino-3-(N-p-methylbenzoyl-N-p-toluenesulfonyl)amino-1-phenyl-1,2,4-triazole was determined using this compound (Chernyshev et al., 2007).

Synthesis of Bioactive Compounds

It plays a role in the synthesis of bioactive compounds. Research on the synthesis and transformations of 5-isoxazolylsulfonyl chlorides, which are used for constructing prospective bioactive compounds, involved this compound (Lebed' et al., 2017).

Educational Application in Laboratory Experiments

This compound is also used in educational laboratory experiments. A study demonstrated its use in a laboratory experiment where students synthesized 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, teaching them selective C-acylation (Kurteva & Petrova, 2015).

Development of Antimicrobial Agents

The compound is involved in the development of antimicrobial agents. For example, novel 2-substituted-3-methylbenzofuran derivatives, synthesized using this compound, showed significant antimicrobial activity (Abdel‐Aziz et al., 2009).

Inhibiting Parallel Side Reactions

It is utilized in processes that inhibit parallel side reactions, like in the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu et al., 2016).

Luminescent Rhenium(I) Tricarbonyl Complexes

The compound is used in synthesizing luminescent complexes, such as rhenium(I) tricarbonyl chloride complexes (Li et al., 2012).

Synthesis of Dibenzo-Condensed Oxathiazepinecarboxylic Acid

It's applied in the synthesis of new dibenzo-condensed oxathiazepinecarboxylic acid, starting from the methyl ester of 2,4-dichloro-5-chlorosulfonylbenzoic acid (Bychenkov et al., 2009).

Synthesis of Methyl 2-(p-toluenesulfonamido)benzoate

The title compound, C15H15NO4S, was synthesized by simple condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, using this compound (Zhang et al., 2010).

Mechanism of Action

Chlorosulfonyl Compounds

Chlorosulfonyl compounds, such as chlorosulfonyl isocyanate, are used in the synthesis of various organic compounds . They can undergo a variety of reactions, including addition, substitution, and condensation reactions . The chlorosulfonyl group in these compounds can act as an electrophile, reacting with nucleophiles in other molecules .

Mode of Action

The mode of action of chlorosulfonyl compounds generally involves the chlorosulfonyl group acting as an electrophile. This group can react with nucleophiles in other molecules, leading to the formation of new compounds . For example, in the chlorosulfonation of benzene, the chlorosulfonyl group reacts with the aromatic ring of benzene to produce a sulfonyl chloride .

Biochemical Pathways

The specific biochemical pathways affected by chlorosulfonyl compounds would depend on the specific compound and its targets. These compounds can potentially interfere with various biochemical processes due to their reactivity .

Result of Action

The result of the action of chlorosulfonyl compounds can vary widely, depending on the specific compound and its targets. These compounds can lead to the formation of new compounds through their reactions with other molecules .

Action Environment

The action of chlorosulfonyl compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the reaction of chlorosulfonyl compounds can be affected by the temperature, with different products being formed at different temperatures .

Safety and Hazards

CSI is toxic, corrosive, flammable, and reacts violently with water . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5-chlorosulfonyl-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANSSSABWUTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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